![molecular formula C13H13N B14652452 1,2,3,4-Tetrahydrobenzo[f]quinoline CAS No. 40174-35-4](/img/structure/B14652452.png)
1,2,3,4-Tetrahydrobenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrobenzo[f]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a benzene ring and a quinoline ring, with the quinoline ring being partially saturated
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrobenzo[f]quinoline can be synthesized through several methods, including the Fischer indole synthesis and the Friedländer synthesis. One common method involves the condensation of 1,2,3,4-tetrahydrobenzo[f]quinolin-4-one with aromatic aldehydes in an alkaline medium. The initial stage of the reaction forms a benzylidene derivative, which then isomerizes into a more stable benzyl derivative .
Another method involves the reaction of 1,2,3,4-tetrahydro-4-oxobenzo[f]quinoline with ammonia, leading to the formation of 4-aminobenzo[f]quinoline. By-products of this reaction include benzo[f]quinoline and this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Brønsted acids, and advanced techniques like microwave synthesis and photocatalytic synthesis, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring system .
Scientific Research Applications
1,2,3,4-Tetrahydrobenzo[f]quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other organic materials
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrobenzo[f]quinoline involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The specific pathways and targets depend on the functional groups present in the molecule and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydrobenzo[g]quinoline
- 1,2,3,4-Tetrahydroisoquinoline
- Benzo[f]quinoline
Uniqueness
1,2,3,4-Tetrahydrobenzo[f]quinoline is unique due to its partially saturated quinoline ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
40174-35-4 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H13N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-2,4-5,7-8,14H,3,6,9H2 |
InChI Key |
HRFUBWQYIAMTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

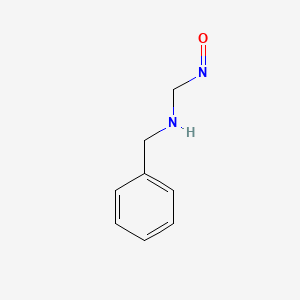
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
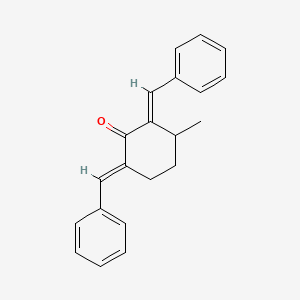
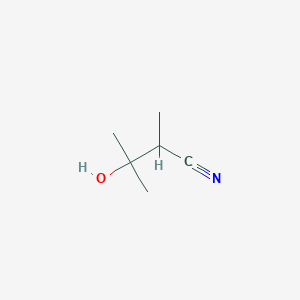

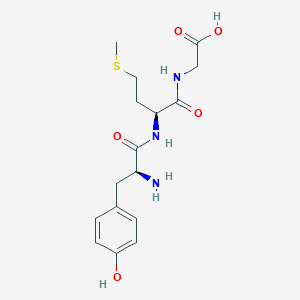
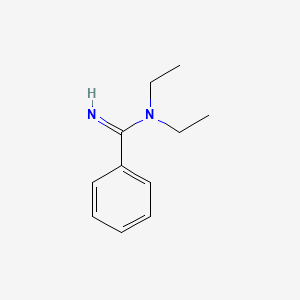
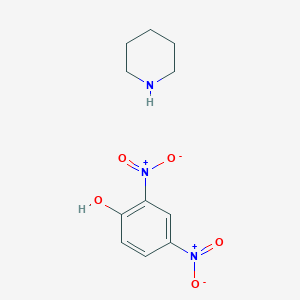

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)
![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
